5-bromo-3-methyl-1H-indole-2-carboxylic Acid
Overview
Description
5-bromo-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-bromo-3-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial for angiogenesis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Moreover, it can alter gene expression, promoting the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the VEGFR-2 tyrosine kinase domain, inhibiting its activity and preventing downstream signaling that promotes angiogenesis This inhibition leads to reduced blood supply to tumors, thereby limiting their growth Additionally, the compound may interact with other molecular targets, such as DNA and RNA, influencing gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes may affect metabolic flux and metabolite levels, further impacting its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological effects. The compound is likely transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Its localization within tissues can influence its activity, with higher concentrations potentially leading to more pronounced effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, its accumulation in the nucleus could enhance its effects on gene expression, while localization in the cytoplasm might influence cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-methylindole followed by carboxylation. For instance, 3-methylindole can be brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromo-3-methylindole can then be carboxylated using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Carbon Dioxide: Used for carboxylation under high pressure and temperature.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Quinones and Dihydro Derivatives: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-bromo-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 3rd position.
3-methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine atom at the 5th position.
5-bromoindole-3-carboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid group.
Uniqueness
5-bromo-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRTSLYUVLHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358993 | |
Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70070-32-5 | |
Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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